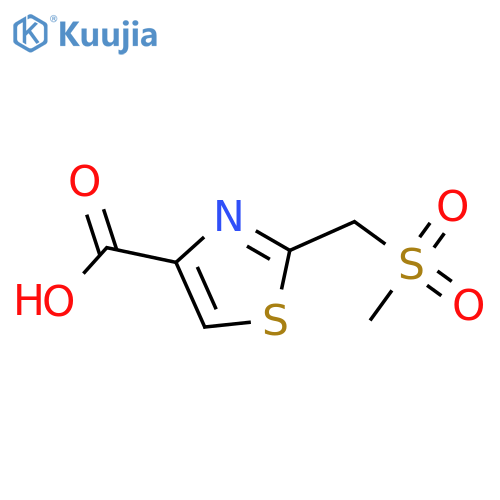Cas no 1249396-32-4 (2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid)
2-(メタンスルホニルメチル)-1,3-チアゾール-4-カルボン酸は、有機合成化学において重要な中間体として利用される化合物です。チアゾール環とカルボキシル基、メタンスルホニルメチル基を有するため、医薬品や農薬の合成において多様な修飾が可能です。特に、その高い反応性と安定性から、複雑な分子構造の構築に適しています。また、求電子剤や求核剤との反応性に優れ、官能基変換の幅広い応用が期待できます。この化合物は、創薬研究や材料科学分野での利用価値が高く、精密有機合成における有用なビルディングブロックとして注目されています。

1249396-32-4 structure
商品名:2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
CAS番号:1249396-32-4
MF:C6H7NO4S2
メガワット:221.25407910347
MDL:MFCD16766332
CID:5158038
PubChem ID:62475072
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid
- 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid
- Z991513058
- 2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxy lic acid
- 4-Thiazolecarboxylic acid, 2-[(methylsulfonyl)methyl]-
-
- MDL: MFCD16766332
- インチ: 1S/C6H7NO4S2/c1-13(10,11)3-5-7-4(2-12-5)6(8)9/h2H,3H2,1H3,(H,8,9)
- InChIKey: FRMODNQPAULGFS-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC1=NC(C(=O)O)=CS1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 121
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2951235-0.5g |
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid |
1249396-32-4 | 95.0% | 0.5g |
$579.0 | 2025-03-19 | |
| Enamine | EN300-2951235-1.0g |
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid |
1249396-32-4 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315491-250mg |
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid |
1249396-32-4 | 98% | 250mg |
¥7922.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315491-500mg |
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid |
1249396-32-4 | 98% | 500mg |
¥15627.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315491-1g |
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid |
1249396-32-4 | 98% | 1g |
¥20055.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315491-2.5g |
2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid |
1249396-32-4 | 98% | 2.5g |
¥39258.00 | 2024-08-09 | |
| Aaron | AR028GT3-5g |
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid |
1249396-32-4 | 95% | 5g |
$2984.00 | 2023-12-16 | |
| Aaron | AR028GT3-500mg |
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid |
1249396-32-4 | 95% | 500mg |
$822.00 | 2025-02-16 | |
| Aaron | AR028GT3-100mg |
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid |
1249396-32-4 | 95% | 100mg |
$379.00 | 2025-02-16 | |
| 1PlusChem | 1P028GKR-250mg |
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylicacid |
1249396-32-4 | 95% | 250mg |
$516.00 | 2024-07-10 |
2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
1249396-32-4 (2-(methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid) 関連製品
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量